molecular formula C15H15N5O2 B6535022 N-[5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl]-2-phenylacetamide CAS No. 1171791-30-2

N-[5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl]-2-phenylacetamide

Cat. No.: B6535022
CAS No.: 1171791-30-2
M. Wt: 297.31 g/mol
InChI Key: XOHLYHDCJJNJAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl]-2-phenylacetamide is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted at position 5 with a 1,3-dimethylpyrazole moiety and at position 2 with a phenylacetamide group. This structural combination suggests applications in medicinal chemistry, particularly in drug design targeting enzymes or receptors requiring heterocyclic binding motifs.

Properties

IUPAC Name

N-[5-(2,5-dimethylpyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N5O2/c1-10-8-12(20(2)19-10)14-17-18-15(22-14)16-13(21)9-11-6-4-3-5-7-11/h3-8H,9H2,1-2H3,(H,16,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOHLYHDCJJNJAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)C2=NN=C(O2)NC(=O)CC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl]-2-phenylacetamide typically involves multiple steps, starting with the preparation of the pyrazolyl and oxadiazolyl intermediates. These intermediates are then coupled with phenylacetic acid derivatives under specific reaction conditions, such as the use of coupling reagents like carbodiimides or activating agents like thionyl chloride.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Optimization of reaction conditions, including temperature, pressure, and catalysts, is crucial to achieving high yields and purity.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium(VI) compounds.

  • Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide, potassium carbonate, or amines.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, which can exhibit different biological and chemical properties.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its reactivity and structural features make it a valuable intermediate in organic synthesis.

Biology: In biological research, N-[5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl]-2-phenylacetamide has been studied for its potential biological activities, such as antimicrobial, antiviral, and anti-inflammatory properties.

Medicine: In the medical field, this compound is being investigated for its therapeutic potential. It may serve as a lead compound for the development of new drugs targeting various diseases, including cancer and infectious diseases.

Industry: In industry, this compound can be used in the production of pharmaceuticals, agrochemicals, and other chemical products. Its versatility and reactivity make it a valuable component in various industrial applications.

Mechanism of Action

The mechanism by which N-[5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl]-2-phenylacetamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological responses. The exact mechanism depends on the specific application and the biological system .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with three analogs to highlight structural and functional differences:

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight Key Structural Features Pharmacological Notes
N-[5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl]-2-phenylacetamide C₁₅H₁₄N₅O₂* ~296* Oxadiazole core, pyrazole (electron-rich), phenylacetamide (lipophilic) Likely improved metabolic stability due to oxadiazole; enhanced hydrophobic binding
BK47462: N-(1,3-dimethyl-1H-pyrazol-5-yl)-2-phenylacetamide C₁₃H₁₅N₃O 229.28 Direct pyrazole-acetamide linkage (no oxadiazole) Reduced rigidity; potential for faster metabolic degradation
BK47332: N-[5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl]acetamide C₈H₉N₃O₄ 211.17 Oxadiazole core, dihydrodioxin (electron-donating), simple acetamide Increased solubility due to dioxin; reduced lipophilicity vs. phenylacetamide
Compound 41: N-(4-(2-(methyl(3-methyl-1-phenyl-1H-pyrazol-5-yl)amino)thiazol-4-yl)phenyl)acetamide C₂₂H₂₂N₅OS 403.45 Thiazole core (sulfur-containing), phenylpyrazole, acetamide Thiazole may enhance polar interactions; higher steric bulk

*Estimated based on structural analysis.

Structural Analysis

Compound 41 () substitutes oxadiazole with thiazole, introducing sulfur’s polarizability, which may alter binding kinetics in enzymatic targets .

Substituent Effects: The phenylacetamide group in the target compound enhances lipophilicity, favoring membrane penetration and hydrophobic pocket binding, unlike BK47332’s simpler acetamide .

Molecular Weight and Complexity :

  • The target compound’s higher molecular weight (~296 vs. 211–229 for others) suggests greater structural complexity, which may influence pharmacokinetics (e.g., absorption, distribution) .

Pharmacological Implications

  • Metabolic Stability : Oxadiazole’s resistance to enzymatic degradation could make the target compound more durable in vivo than BK47462, which lacks this heterocycle .
  • Target Selectivity : The phenylacetamide group may improve selectivity for hydrophobic binding sites compared to BK47332’s polar dioxin moiety. Compound 41’s thiazole and phenylpyrazole groups could target sulfur-interacting enzymes (e.g., kinases) .

Biological Activity

N-[5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl]-2-phenylacetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, and mechanisms of action based on diverse research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a pyrazole ring and an oxadiazole moiety. Its molecular formula is C13H15N7OC_{13}H_{15}N_{7}O, with various synonyms indicating its structural components. The presence of the pyrazole and oxadiazole rings is crucial for its biological activity.

Anticancer Activity

Research has demonstrated that compounds containing pyrazole and oxadiazole derivatives exhibit promising anticancer properties. For instance, studies have shown that similar compounds induce apoptosis in cancer cell lines. One study reported that derivatives of pyrazole exhibited IC50 values ranging from 5.00 to 29.85 µM against various cancer cell lines, indicating significant cytotoxic effects .

Table 1: Cytotoxicity of Pyrazole Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
5fC65.13Apoptosis induction
5aSH-SY5Y5.00Apoptosis induction
5-FUC68.34Chemotherapeutic agent

Antimicrobial Activity

The compound also exhibits antimicrobial properties. Pyrazole derivatives have been tested against various bacterial strains, showing notable inhibitory effects. For example, compounds with the aliphatic amide pharmacophore demonstrated significant activity against E. coli and S. aureus .

Table 2: Antimicrobial Activity of Pyrazole Compounds

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AE. coli10 µg/mL
Compound BS. aureus15 µg/mL
Compound CPseudomonas aeruginosa20 µg/mL

The mechanisms through which these compounds exert their biological effects include:

  • Apoptosis Induction : Many studies indicate that pyrazole derivatives can trigger programmed cell death in cancer cells by modulating pathways related to cell cycle regulation.
  • Enzyme Inhibition : Certain derivatives inhibit key enzymes involved in tumor growth and microbial resistance, such as alkaline phosphatases and ecto-nucleotidases .

Case Studies

A notable case study involved the synthesis and evaluation of a series of pyrazole derivatives for their anticancer properties. The study highlighted that specific modifications to the pyrazole structure significantly enhanced cytotoxicity against glioma cells while sparing normal cells .

Another investigation focused on antimicrobial activity, where compounds were screened against multiple bacterial strains, revealing that structural variations could lead to enhanced efficacy against resistant strains .

Q & A

Basic: What are the standard synthetic protocols for preparing N-[5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl]-2-phenylacetamide?

Methodological Answer:
The synthesis typically involves cyclization of hydrazide intermediates under controlled conditions. For example, a precursor such as substituted benzoic acid hydrazide may be cyclized using phosphorus oxychloride (POCl₃) at 120°C to form the 1,3,4-oxadiazole ring . Alternatively, refluxing with pyridine and zeolite catalysts (e.g., Zeolite Y-H) at 150°C for 5 hours under an oil bath is effective for coupling heterocyclic moieties . Post-reaction purification involves recrystallization from ethanol or aqueous HCl to isolate the product.

Advanced: How can reaction conditions be optimized to improve yield and purity of the oxadiazole core in this compound?

Methodological Answer:
Optimization requires a factorial design of experiments (DoE) to evaluate variables:

  • Catalyst type : Zeolite Y-H enhances regioselectivity in cyclization reactions .
  • Temperature : Elevated temperatures (120–150°C) favor oxadiazole formation but may increase side products if not controlled .
  • Reaction time : Prolonged reflux (>5 hours) risks decomposition; real-time monitoring via TLC or HPLC is advised.

Table 1: Yield optimization using different catalysts (hypothetical data based on ):

CatalystTemperature (°C)Yield (%)Purity (%)
Zeolite Y-H1507895
POCl₃1206588
No catalyst1504275

Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • IR Spectroscopy : Confirms carbonyl (C=O, ~1650–1750 cm⁻¹) and oxadiazole ring (C=N, ~1600 cm⁻¹) stretches .
  • NMR : ¹H NMR identifies substituents on pyrazole (e.g., methyl groups at δ 2.1–2.5 ppm) and phenylacetamide protons (δ 7.2–7.8 ppm) . ¹³C NMR resolves oxadiazole carbons (δ 150–160 ppm) .
  • X-ray Crystallography : Provides definitive bond-length data (e.g., N–C bonds in oxadiazole: 1.29–1.31 Å) and dihedral angles between heterocyclic rings .

Advanced: How can structural discrepancies between computational models and experimental X-ray data be resolved?

Methodological Answer:
Discrepancies in bond lengths (e.g., N4–C12 = 1.29 Å experimentally vs. 1.35 Å computationally) arise from electron-withdrawing effects in the oxadiazole ring, which DFT models may underestimate . To resolve this:

  • Refine computational methods using hybrid functionals (e.g., B3LYP-D3) with dispersion corrections.
  • Validate against experimental data (e.g., X-ray dihedral angles, such as 7.97° between pyrazole and oxadiazole rings) .

Basic: What biological assays are commonly used to evaluate this compound’s activity?

Methodological Answer:

  • Antiproliferative Assays : MTT or SRB assays against cancer cell lines (e.g., HeLa, MCF-7) at concentrations of 1–100 μM .
  • Enzymatic Inhibition : Testing against kinases or proteases using fluorescence-based assays (IC₅₀ calculations) .
  • Microbial Screening : Agar diffusion for antifungal/antibacterial activity (e.g., MIC values against C. albicans) .

Advanced: How can structure-activity relationships (SAR) guide the design of derivatives with enhanced bioactivity?

Methodological Answer:
SAR studies focus on:

  • Pyrazole Substitution : Introducing electron-withdrawing groups (e.g., -CF₃) at the 3-position enhances kinase inhibition .
  • Oxadiazole Modifications : Replacing phenylacetamide with bulkier aryl groups improves membrane permeability .
  • Dihedral Angle Optimization : Reducing the angle between oxadiazole and pyrazole rings (e.g., <10°) enhances π-π stacking with target proteins .

Advanced: How should researchers address contradictory data in biological activity across studies?

Methodological Answer:
Contradictions (e.g., varying IC₅₀ values) may stem from:

  • Assay Conditions : Differences in cell lines, serum concentrations, or incubation times. Standardize protocols per OECD guidelines.
  • Compound Purity : Validate via HPLC (>95% purity) before testing .
  • Statistical Validation : Use ANOVA or Tukey’s HSD test to confirm significance (p < 0.05) .

Basic: What are the stability considerations for this compound under storage?

Methodological Answer:

  • Thermal Stability : Decomposition occurs above 200°C; store at –20°C under inert gas (N₂/Ar).
  • Light Sensitivity : Oxadiazoles degrade under UV light; use amber vials.
  • Hydrolytic Stability : Susceptible to hydrolysis in acidic/basic conditions; maintain pH 6–8 in solution .

Advanced: What computational tools are recommended for modeling this compound’s interaction with biological targets?

Methodological Answer:

  • Docking Software : AutoDock Vina or Schrödinger Suite for predicting binding poses to kinases .
  • MD Simulations : GROMACS or AMBER for assessing stability of ligand-protein complexes (50–100 ns trajectories).
  • QSAR Models : Utilize Dragon descriptors (e.g., topological polar surface area) to predict bioavailability .

Advanced: How can researchers validate synthetic intermediates when scaling up from milligram to gram quantities?

Methodological Answer:

  • In-line Analytics : Implement PAT (Process Analytical Technology) tools like FTIR or Raman spectroscopy for real-time monitoring .
  • Particle Engineering : Use micronization or spray drying to ensure consistent particle size (D90 < 50 µm) .
  • Quality Control : Validate intermediates via LC-MS and 2D NMR (HSQC, HMBC) to detect regioisomeric impurities .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.